molecular formula C20H17ClN2O B3589698 2-(4-chlorophenyl)-4-(pyrrolidine-1-carbonyl)quinoline

2-(4-chlorophenyl)-4-(pyrrolidine-1-carbonyl)quinoline

Cat. No.: B3589698
M. Wt: 336.8 g/mol
InChI Key: YBUWJLIIRRTPKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-4-(pyrrolidine-1-carbonyl)quinoline is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core, a 4-chlorophenyl group, and a pyrrolidine-1-carbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-4-(pyrrolidine-1-carbonyl)quinoline typically involves multi-step organic reactions. One common method includes the condensation of 4-chloroaniline with 2-chloroquinoline under basic conditions to form an intermediate. This intermediate is then reacted with pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-4-(pyrrolidine-1-carbonyl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

2-(4-chlorophenyl)-4-(pyrrolidine-1-carbonyl)quinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-4-(pyrrolidine-1-carbonyl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-phenylquinoline: Lacks the chloro and pyrrolidine-1-carbonyl groups.

    4-chloroquinoline: Lacks the phenyl and pyrrolidine-1-carbonyl groups.

    2-(4-chlorophenyl)quinoline: Lacks the pyrrolidine-1-carbonyl group.

Uniqueness

2-(4-chlorophenyl)-4-(pyrrolidine-1-carbonyl)quinoline is unique due to the presence of both the 4-chlorophenyl and pyrrolidine-1-carbonyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

[2-(4-chlorophenyl)quinolin-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O/c21-15-9-7-14(8-10-15)19-13-17(20(24)23-11-3-4-12-23)16-5-1-2-6-18(16)22-19/h1-2,5-10,13H,3-4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUWJLIIRRTPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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